![molecular formula C8H11N3O B566827 2,3-Dimetil-6,7-dihidro-3H-pirrolo[3,4-d]pirimidin-4(5H)-ona CAS No. 1243250-20-5](/img/structure/B566827.png)

2,3-Dimetil-6,7-dihidro-3H-pirrolo[3,4-d]pirimidin-4(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

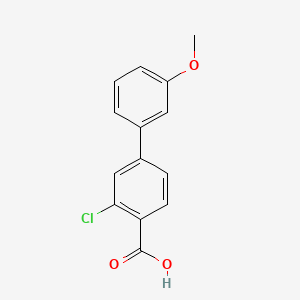

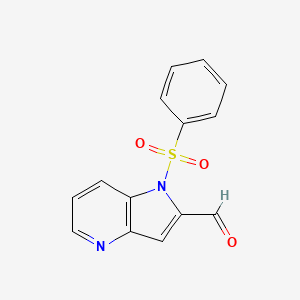

Synthesis Analysis

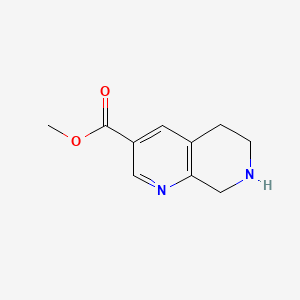

The synthesis of similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in the literature . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR) .Aplicaciones Científicas De Investigación

Terapia contra el cáncer: Inhibición de ATR

El compuesto 2,3-Dimetil-6,7-dihidro-3H-pirrolo[3,4-d]pirimidin-4(5H)-ona se ha identificado como un posible inhibidor de la cinasa ATR . La cinasa ATR juega un papel crucial en la viabilidad celular al responder al daño del ADN, específicamente a las roturas de una sola cadena. La inhibición de la cinasa ATR se considera un objetivo atractivo para los fármacos contra el cáncer debido al concepto de letalidad sintética, donde las células cancerosas son más dependientes de ATR para su supervivencia en comparación con las células normales. Esto hace que los inhibidores de ATR como este compuesto sean candidatos prometedores para la terapia contra el cáncer.

Orientación a la vía de señalización de FGFR

Aunque no está directamente relacionado con el compuesto en cuestión, se ha informado que derivados de pirimidina similares se dirigen a la vía de señalización de FGFR , que es esencial en varios tipos de tumores. Por analogía, es posible que This compound podría modificarse o servir como un andamiaje para desarrollar inhibidores de FGFR.

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is the ATR kinase . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . It is an attractive anticancer drug target based on synthetic lethality .

Mode of Action

The compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the normal response to DNA damage, leading to cell death in cells that are actively replicating their DNA .

Biochemical Pathways

The compound affects the DNA damage response pathway, specifically the response to single-strand breaks . By inhibiting ATR kinase, it disrupts the normal repair processes that occur following DNA damage . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .

Pharmacokinetics

A similar compound was found to have a favorable pharmacokinetic profile with a bioavailability of 300% in SD rats, acceptable PPB, high permeability, and low risk of drug-drug interactions .

Result of Action

The result of the compound’s action is cell death in cells that are actively replicating their DNA . This makes it a potential anticancer agent, as cancer cells are often characterized by uncontrolled replication .

Direcciones Futuras

The future directions for research into “2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies into their synthesis, mechanism of action, and potential applications in cancer therapy .

Análisis Bioquímico

Biochemical Properties

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction suggests that the compound may play a role in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

In cellular assays, 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has shown potent anti-necroptotic activity in both human and mouse cells . It has also demonstrated significant anti-proliferative activity against ATM-deficient cells such as LoVo, SW620, and OVCAR-3 .

Molecular Mechanism

Molecular docking studies have elucidated that 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can effectively bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction is likely responsible for its inhibitory activity against RIPK1 and its subsequent effects on necroptosis .

Metabolic Pathways

Given its interaction with RIPK1, it may influence pathways related to necroptosis .

Propiedades

IUPAC Name |

2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSIFQTPYTLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CNC2)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-20-5 |

Source

|

| Record name | 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)